2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

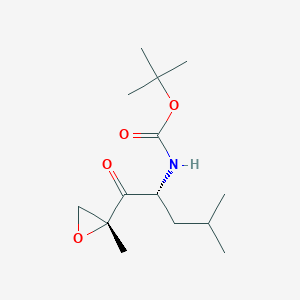

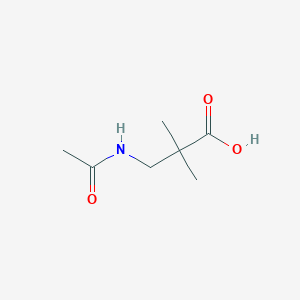

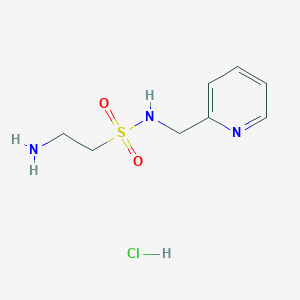

2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C10H8F3N3O and its molecular weight is 243.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

Novel derivatives of 1,2,4-oxadiazole and trifluoromethylpyridine, related to natural products, have been synthesized for their potential medical applications. These compounds, designed to modify the lipophilicity for better cell wall barrier penetration, demonstrated in vitro anticancer activity across a panel of 12 cell lines. Specifically, a compound exhibited a mean IC50 value of 5.66 μM, indicating good potency against certain cancers (Maftei et al., 2016).

Antimicrobial Activity

A series of new triazolyl derived 1,3,4-oxadiazoles were synthesized with high yields via copper-catalyzed alkyne–azide cycloaddition reaction. These compounds showed moderate antibacterial and potent antifungal activities against tested strains, indicating their potential as antimicrobial agents (Venkatagiri et al., 2018).

Synthesis and Characterization

An improved synthesis method for perfluoroalkyl substituted 1,3,4-oxadiazoles as precursors for corresponding 1,2,4-triazoles was developed. This method enhances the efficiency of synthesizing such compounds, which are characterized using multinuclear NMR spectroscopy and X-ray diffraction (Grünebaum et al., 2016). Another study presented the synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline from 2-aminobenzoic acid, confirming its structure through spectroscopy and X-ray structure determination, showcasing its potential utility in further chemical studies (Souldozi et al., 2007).

Sensing Applications

Fluorescence quenching studies on novel thiophene substituted 1,3,4-oxadiazoles demonstrated their potential as aniline sensors. This work highlights the utility of such compounds in detecting aniline through fluorescence quenching, a valuable trait for environmental monitoring (Naik et al., 2018).

Carbonic Anhydrase Inhibitory Action

A one-pot domino synthesis of diversified (1,3,4-oxadiazol-2-yl)anilines was developed, showing carbonic anhydrase inhibitory activity. This indicates their potential in medicinal chemistry for designing inhibitors against human carbonic anhydrase isoforms, with some compounds exhibiting low micromolar to nanomolar activity (Angapelly et al., 2018).

Propriétés

IUPAC Name |

2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3O/c1-5-15-9(17-16-5)7-3-2-6(4-8(7)14)10(11,12)13/h2-4H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISMWECVYXUYOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-Dimethylphenyl)methoxy]-4-fluoro-1-nitrobenzene](/img/structure/B1380152.png)

![Bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B1380158.png)